molecular formula C13H17NO4S B1386314 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid CAS No. 1190092-56-8

1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid

Cat. No.: B1386314
CAS No.: 1190092-56-8
M. Wt: 283.35 g/mol
InChI Key: OBTSLJYELSILNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid is a chemical compound with the molecular formula C13H17NO4S and a molecular weight of 283.34 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a carboxylic acid group and a phenyl ring bearing a methylsulfonyl group. It is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid typically involves the reaction of piperidine derivatives with sulfonyl chlorides under basic conditions. One common method includes the use of piperidine-2-carboxylic acid as a starting material, which is then reacted with 4-methylsulfonylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using catalysts like iron(III) chloride or aluminum chloride.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitro-substituted phenyl derivatives.

Scientific Research Applications

1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid is utilized in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit enzymes involved in neurotransmitter synthesis or degradation, thereby influencing neurological functions.

Comparison with Similar Compounds

  • 1-[(4-Methylsulfonyl)phenyl]piperidine-3-carboxylic acid
  • 2-(4-Methylsulfonyl)phenylpiperidine
  • 4-(Methylsulfonyl)phenylpiperidine

Comparison: 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid is unique due to the specific positioning of the carboxylic acid group on the piperidine ring This structural feature can influence its reactivity and interaction with molecular targets, making it distinct from other similar compounds

Properties

IUPAC Name

1-(4-methylsulfonylphenyl)piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-19(17,18)11-7-5-10(6-8-11)14-9-3-2-4-12(14)13(15)16/h5-8,12H,2-4,9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBTSLJYELSILNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)N2CCCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid
Reactant of Route 5
1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid
Reactant of Route 6
1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.